molecular formula C12H16N4O2S B5404726 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide

Cat. No. B5404726
M. Wt: 280.35 g/mol
InChI Key: VDHZPZPYDGUUSF-UHFFFAOYSA-N
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Description

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-(3-morpholinyl)acetamide, commonly known as ITAM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. ITAM is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising tool for investigating various cellular pathways and processes.

Mechanism of Action

The mechanism of action of ITAM is not fully understood, but it is thought to act by modulating the activity of various signaling pathways. ITAM has been shown to bind to various proteins, including the tyrosine kinase receptor Axl, and to modulate their activity. This results in downstream effects on various cellular processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
ITAM has been shown to have various biochemical and physiological effects. One of the most significant effects of ITAM is its ability to modulate the activity of various signaling pathways, as mentioned above. ITAM has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases. Additionally, ITAM has been shown to have neuroprotective effects, making it a potential therapeutic agent for various neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of ITAM for lab experiments is its small size and synthetic nature. This makes it easy to manipulate and study in vitro and in vivo. Additionally, ITAM has been shown to have a high degree of specificity for various signaling pathways, making it a valuable tool for investigating the mechanisms of various diseases. However, one of the limitations of ITAM is its potential toxicity at high concentrations. This must be taken into account when designing experiments using ITAM.

Future Directions

There are many potential future directions for research on ITAM. One area of research could be the development of ITAM-based therapeutics for various diseases, including cancer and neurodegenerative disorders. Additionally, further research could be conducted to better understand the mechanism of action of ITAM and its effects on various signaling pathways. Finally, the development of new synthetic methods for ITAM could lead to the development of more potent and specific derivatives of ITAM for use in scientific research.

Synthesis Methods

ITAM can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One of the most common methods for synthesizing ITAM is through the condensation of 2-(3-morpholinyl)acetic acid with imidazo[2,1-b][1,3]thiazol-6-carbaldehyde, followed by the addition of a morpholine group to the resulting intermediate.

Scientific Research Applications

ITAM has been extensively studied for its potential applications in scientific research. One of the most promising areas of research for ITAM is in the study of cellular signaling pathways. ITAM has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. This makes ITAM a valuable tool for investigating the mechanisms of various diseases, including cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-morpholin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c17-11(5-9-8-18-3-1-13-9)14-6-10-7-16-2-4-19-12(16)15-10/h2,4,7,9,13H,1,3,5-6,8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHZPZPYDGUUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)CC(=O)NCC2=CN3C=CSC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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